molecular formula C24H19NO6 B11149949 4-(4-methoxyphenyl)-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11149949
M. Wt: 417.4 g/mol
InChI Key: HYBFOVUUPCBNAH-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxy and nitrophenyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYPHENYL)-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and its chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C24H19NO6/c1-15-22(30-14-16-3-7-18(8-4-16)25(27)28)12-11-20-21(13-23(26)31-24(15)20)17-5-9-19(29-2)10-6-17/h3-13H,14H2,1-2H3

InChI Key

HYBFOVUUPCBNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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